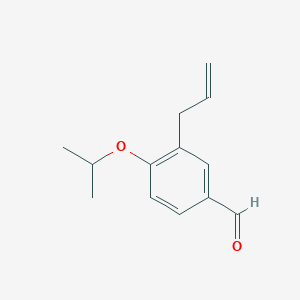

3-Allyl-4-isopropoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxy-3-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-4-5-12-8-11(9-14)6-7-13(12)15-10(2)3/h4,6-10H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJRVKDNYKCNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589703 | |

| Record name | 4-[(Propan-2-yl)oxy]-3-(prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-48-8 | |

| Record name | 4-[(Propan-2-yl)oxy]-3-(prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Allyl-4-isopropoxybenzaldehyde: Chemical Properties, Structure, and Potential Applications

This technical guide provides a comprehensive overview of 3-allyl-4-isopropoxybenzaldehyde, a versatile aromatic compound with significant potential in pharmaceutical and fragrance development. We will delve into its chemical and physical characteristics, outline a robust synthetic pathway, and explore its prospective biological activities, particularly as a modulator of inflammatory pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique structural features of this molecule.

Molecular Structure and Physicochemical Properties

This compound is a substituted benzaldehyde characterized by the presence of an allyl group at position 3 and an isopropoxy group at position 4 of the benzene ring. This unique combination of functional groups imparts specific reactivity and potential for diverse chemical modifications.

Caption: Chemical structure of this compound.

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.27 g/mol | [1] |

| CAS Number | 31939-06-5 | [1][2] |

| Appearance | Clear to pale yellow liquid | [1] |

| Density | 1.050 g/cm³ | [1] |

| Refractive Index | ~1.5400 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and ether. | [1] |

| Boiling Point | Not determined for this specific compound. A related compound, 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde, has a boiling point of 339.3°C at 760 mmHg. | [3] |

| Melting Point | Undetermined | [1][2] |

| Stability | Stable under standard conditions. | [1] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), aromatic protons (between 6.9 and 7.7 ppm), the allyl group protons (including a multiplet for the vinyl protons between 5.0 and 6.1 ppm and a doublet for the methylene protons around 3.4 ppm), and the isopropoxy group protons (a septet for the methine proton around 4.6 ppm and a doublet for the methyl protons around 1.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde at approximately 191 ppm. Aromatic carbons will appear in the 110-160 ppm region. The allyl group carbons are expected around 137 ppm (CH), 116 ppm (CH₂), and 34 ppm (CH₂). The isopropoxy group carbons should be visible around 71 ppm (CH) and 22 ppm (CH₃).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde group around 1685-1705 cm⁻¹. Other key absorptions include C-H stretching of the aromatic ring and allyl group (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring and allyl group (around 1500-1650 cm⁻¹), and C-O stretching from the ether linkage (around 1200-1250 cm⁻¹).

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 204. The fragmentation pattern would likely involve the loss of the allyl group, the isopropoxy group, and the formyl group, leading to characteristic fragment ions.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from 4-hydroxybenzaldehyde. The first step involves a Claisen rearrangement to introduce the allyl group onto the aromatic ring, followed by a Williamson ether synthesis to introduce the isopropoxy group.[6][7]

Experimental Protocol

Step 1: Synthesis of 3-Allyl-4-hydroxybenzaldehyde [7]

-

To a solution of 4-hydroxybenzaldehyde in acetone, add two equivalents of potassium carbonate with stirring.

-

Slowly add a solution of 1.1 equivalents of allyl bromide in acetone to the mixture.

-

Reflux the reaction mixture for two hours.

-

After cooling, filter the mixture to remove inorganic salts.

-

Remove the solvent under reduced pressure to obtain 4-allyloxybenzaldehyde.

-

Heat the resulting 4-allyloxybenzaldehyde at 220°C for six hours to induce Claisen rearrangement, yielding 3-allyl-4-hydroxybenzaldehyde.

Step 2: Synthesis of this compound via Williamson Ether Synthesis [6][8]

-

Dissolve one equivalent of 3-allyl-4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a slight excess (e.g., 1.2 equivalents) of a strong base, such as sodium hydride (NaH), portion-wise at 0°C to form the corresponding phenoxide.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1.1 equivalents of 2-bromopropane (isopropyl bromide) to the reaction mixture.

-

Heat the reaction mixture at 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Therapeutic Applications

Substituted benzaldehydes are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10][11] The structural motifs present in this compound, particularly the allylbenzene core, suggest its potential as an inhibitor of the 15-lipoxygenase (15-LOX) enzyme.[12][13]

15-Lipoxygenase Inhibition

15-Lipoxygenase is a key enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of inflammatory mediators.[14] Inhibition of 15-LOX is a promising therapeutic strategy for a variety of inflammatory diseases. Allylbenzene derivatives have been shown to act as inhibitors of lipoxygenases, with their allyl group mimicking the 1,4-unsaturated bonds of the enzyme's fatty acid substrates.[12][13]

The proposed mechanism of action involves the allyl moiety of this compound binding to the active site of 15-LOX, potentially interacting with the catalytic iron core, thereby preventing the binding and subsequent oxidation of endogenous fatty acid substrates.[12] This inhibition would lead to a reduction in the production of pro-inflammatory lipid peroxides.[15]

Signaling Pathway of 15-Lipoxygenase in Inflammation

Caption: Proposed mechanism of 15-LOX inhibition.

Conclusion

This compound is a molecule with significant potential, stemming from its unique chemical structure. Its synthesis is achievable through well-established organic chemistry reactions, making it an accessible target for research and development. The probable biological activity as a 15-lipoxygenase inhibitor positions it as a promising candidate for further investigation in the context of inflammatory diseases. This technical guide provides a foundational understanding of its properties and potential, encouraging further exploration by the scientific community.

References

- This compound 95%. (n.d.).

- Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity. (2019). Journal of Medicinal Chemistry.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. (2020). Iranian Journal of Basic Medical Sciences.

- Molecular mechanism of 15-lipoxygenase allosteric activation and inhibition. (2018). RSC Advances.

- Cytotoxic evaluation of substituted benzaldehydes. (2014). Revista Brasileira de Farmacognosia.

- Inhibition of 15-lipoxygenases by flavonoids: Structure-activity relations and mode of action. (2025). Phytochemistry.

- This compound 95% at Best Price in Mumbai. (n.d.).

- The Role of 15-Lipoxygenase-1 (15-LOX-1) Inhibition in Neuroinflammation: A Technical Guide. (n.d.). Benchchem.

- Williamson Ether Synthesis. (n.d.).

- Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Deriv

- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). Molecules.

- A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). Toxins.

- Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. (n.d.). Molecules.

- Supporting Inform

- Williamson Ether Synthesis. (2018). YouTube.

- Williamson Ether Synthesis. (2025). J&K Scientific LLC.

- Williamson ether synthesis. (n.d.). Wikipedia.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Synthesis of 3-allyl-4-hydroxybenzaldehyde. (n.d.). PrepChem.com.

- Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. (2020). PubMed.

- 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde. (n.d.). LookChem.

- 4-Isopropoxybenzaldehyde. (n.d.). PubChem.

- 3-Isopropoxy-4-methoxybenzaldehyde. (n.d.). PubChem.

Sources

- 1. This compound 95% Supplier in Mumbai, this compound 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 2. This compound 95% at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Isopropoxy-4-methoxybenzaldehyde | C11H14O3 | CID 592092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. repositorio.ufc.br [repositorio.ufc.br]

- 10. pharmainfo.in [pharmainfo.in]

- 11. mdpi.com [mdpi.com]

- 12. Molecular mechanism of 15-lipoxygenase allosteric activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanism of 15-lipoxygenase allosteric activation and inhibition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of 3-Allyl-4-isopropoxybenzaldehyde from 4-hydroxybenzaldehyde

Foreword: Strategic Synthesis in Medicinal Chemistry

In the landscape of modern drug discovery and development, the precise construction of molecular architecture is paramount. Substituted benzaldehydes are foundational scaffolds, serving as versatile intermediates in the synthesis of a wide array of pharmacologically active compounds. This guide provides an in-depth, technical overview of a robust and logical synthetic pathway to 3-Allyl-4-isopropoxybenzaldehyde, starting from the readily available precursor, 4-hydroxybenzaldehyde.

This document is structured not as a rigid protocol, but as a strategic guide. It delves into the causality behind experimental choices, offering insights honed from field experience to empower researchers in their synthetic endeavors. Each step is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references. Our objective is to equip fellow scientists with the knowledge to not only replicate this synthesis but to adapt and troubleshoot with a deep understanding of the underlying chemistry.

Strategic Overview of the Synthetic Pathway

The transformation of 4-hydroxybenzaldehyde to this compound is elegantly achieved through a three-step sequence. This pathway is designed for efficiency and regiochemical control, leveraging classic and reliable organic reactions.

-

Step 1: O-Allylation via Williamson Ether Synthesis. The phenolic hydroxyl group of 4-hydroxybenzaldehyde is first protected as an allyl ether. This initial step prevents the acidic proton from interfering with subsequent reactions and sets the stage for the key rearrangement.

-

Step 2: Thermal Aromatic Claisen Rearrangement. The allyl group is strategically migrated from the oxygen atom to the C-3 position on the aromatic ring. This[1][1]-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation and proceeds with high regioselectivity to the ortho position.

-

Step 3: O-Isopropylation via Williamson Ether Synthesis. The newly revealed phenolic hydroxyl group at C-4 is then converted to an isopropyl ether, yielding the final target molecule.

This strategic sequence ensures that the allyl group is introduced at the desired C-3 position before the final isopropoxy moiety is installed, a crucial consideration for achieving the correct isomer.

Caption: Overall synthetic workflow.

Part I: Synthesis of 4-Allyloxybenzaldehyde (Intermediate 1)

Mechanistic Insight: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[2] The reaction is initiated by the deprotonation of the alcohol (in this case, the phenolic hydroxyl group of 4-hydroxybenzaldehyde) by a base to form a potent nucleophile, the phenoxide ion. This ion then attacks the electrophilic carbon of an alkyl halide (allyl bromide), displacing the halide leaving group in a single, concerted step.[3]

The choice of a polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), is critical. These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not extensively solvate the phenoxide anion, leaving it highly nucleophilic and reactive.[4]

Experimental Protocol: O-Allylation

Materials:

-

4-Hydroxybenzaldehyde

-

Allyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous acetone (10-15 mL per gram of starting material), add anhydrous potassium carbonate (2.0 eq.).

-

Stir the suspension vigorously at room temperature for 15-20 minutes.

-

To this mixture, add allyl bromide (1.1-1.2 eq.) dropwise via a syringe or dropping funnel.

-

Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

-

Wash the collected solids with a small amount of acetone.

-

Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-allyloxybenzaldehyde. The product is often a pale yellow oil or liquid and can be used in the next step without further purification if TLC shows high purity.[5][6]

| Reagent | Molar Eq. | Purpose |

| 4-Hydroxybenzaldehyde | 1.0 | Starting Material |

| Allyl Bromide | 1.1 - 1.2 | Allyl source (electrophile) |

| Potassium Carbonate | 2.0 | Base (deprotonates phenol) |

| Acetone | Solvent | Polar aprotic solvent |

Caption: Reagents for O-Allylation of 4-hydroxybenzaldehyde.

Part II: Synthesis of 3-Allyl-4-hydroxybenzaldehyde (Intermediate 2)

Mechanistic Insight: The Aromatic Claisen Rearrangement

The Claisen rearrangement is a powerful, thermally-induced[1][1]-sigmatropic rearrangement.[7] This pericyclic reaction proceeds through a highly ordered, concerted, six-membered cyclic transition state.[8] For allyl aryl ethers, the reaction is intramolecular and involves the migration of the allyl group from the oxygen atom to the ortho-position of the aromatic ring.[9]

The reaction is driven by the formation of a stable carbonyl group in the dienone intermediate. This intermediate is non-aromatic and rapidly tautomerizes to the thermodynamically favored aromatic phenol, which drives the reaction to completion.[9] The high temperature requirement (typically 180-250°C) is necessary to overcome the activation energy for this concerted bond reorganization.[10][11]

Caption: Mechanism of the Aromatic Claisen Rearrangement. (Note: Generic structures used for illustrative purposes)

Experimental Protocol: Thermal Rearrangement

Materials:

-

4-Allyloxybenzaldehyde (crude from Step 1)

-

High-boiling solvent (e.g., N,N-diethylaniline or Dowtherm A) or neat conditions.

Procedure:

-

Place the crude 4-allyloxybenzaldehyde (1.0 eq.) into a round-bottom flask equipped with a reflux condenser and a thermometer.

-

Heat the material under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically performed neat (without solvent).

-

Raise the temperature to approximately 220°C and maintain for 4-6 hours.[5] The progress of the rearrangement can be monitored by TLC.

-

After cooling, the resulting dark, viscous oil is the crude 3-allyl-4-hydroxybenzaldehyde.

-

Work-up and Purification:

-

Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic solution with 1M HCl to remove any basic solvent residues (if used), followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[12] Alternatively, recrystallization from a suitable solvent system (e.g., toluene/hexane) can yield the purified solid product.

-

| Parameter | Condition | Rationale |

| Temperature | ~220 °C | Provides sufficient thermal energy to overcome the activation barrier of the pericyclic reaction.[5] |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the phenolic product at high temperatures. |

| Reaction Time | 4 - 6 hours | Allows the rearrangement to proceed to completion. |

Caption: Critical parameters for the Claisen Rearrangement.

Part III: Synthesis of this compound (Final Product)

Mechanistic Insight: Final Etherification

The final step is another Williamson ether synthesis. The mechanism is identical to the first step: the deprotonation of the 3-allyl-4-hydroxybenzaldehyde intermediate followed by an SN2 attack on an isopropyl halide. A key consideration here is the choice of the isopropylating agent. While 2-bromopropane can be used, 2-iodopropane is a more reactive electrophile due to iodide being a better leaving group, which can facilitate the reaction. However, secondary halides like 2-bromopropane can also lead to a competing E2 elimination side reaction, although for phenoxides, substitution is generally favored.[1]

Experimental Protocol: O-Isopropylation

Materials:

-

3-Allyl-4-hydroxybenzaldehyde (purified from Step 2)

-

2-Bromopropane or 2-Iodopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

-

Dissolve 3-allyl-4-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF (10 mL per gram).

-

Add anhydrous potassium carbonate (2.0 eq.) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add 2-bromopropane (1.5 eq.) or 2-iodopropane (1.2 eq.) dropwise.

-

Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool to room temperature and pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of DMF).

-

Combine the organic extracts and wash with water and then brine to remove residual DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final product, this compound, as a liquid.[13]

| Reagent | Molar Eq. | Purpose |

| 3-Allyl-4-hydroxybenzaldehyde | 1.0 | Substrate |

| 2-Bromopropane or 2-Iodopropane | 1.2 - 1.5 | Isopropyl source (electrophile) |

| Potassium Carbonate | 2.0 | Base |

| DMF | Solvent | High-boiling polar aprotic solvent |

Caption: Reagents for O-Isopropylation.

Characterization of Compounds

Accurate characterization of the intermediates and the final product is essential for validating the success of the synthesis. Below are the expected spectroscopic data.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 4-Allyloxybenzaldehyde | 9.88 (s, 1H), 7.83 (d, 2H), 7.03 (d, 2H), 6.09 (m, 1H), 5.43 (dd, 1H), 5.32 (dd, 1H), 4.62 (d, 2H) | 190.8, 163.8, 131.9, 130.1, 132.3, 118.5, 115.2, 68.9 | ~1685 (C=O), ~1600, 1580 (C=C, aromatic), ~1250 (C-O-C) |

| 3-Allyl-4-hydroxybenzaldehyde | 9.82 (s, 1H), 7.65 (m, 2H), 6.98 (d, 1H), 6.01 (m, 1H), 5.15 (m, 2H), 3.45 (d, 2H) | 191.2, 160.1, 131.0, 136.5, 130.5, 128.0, 116.5, 116.0, 34.0 | ~3300 (br, O-H), ~1670 (C=O), ~1600, 1585 (C=C, aromatic) |

| This compound | 9.84 (s, 1H), 7.68 (m, 2H), 6.95 (d, 1H), 6.03 (m, 1H), 5.10 (m, 2H), 4.65 (sept, 1H), 3.42 (d, 2H), 1.40 (d, 6H) | 191.0, 162.5, 135.8, 130.2, 130.0, 126.5, 116.2, 112.8, 71.0, 34.1, 22.1 | ~2980, 2930 (C-H), ~1680 (C=O), ~1590, 1575 (C=C, aromatic) |

(Note: Spectral data are approximate and may vary slightly based on instrumentation and solvent.)

Safety and Handling

-

Allyl Bromide: Highly flammable, toxic, and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

-

Potassium Carbonate: Irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Strong Bases (e.g., NaH if used): Highly reactive and corrosive. Handle with extreme care under an inert atmosphere.

-

High-Temperature Reactions: The Claisen rearrangement requires high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped. Do not heat a closed system.

Conclusion

The synthesis of this compound from 4-hydroxybenzaldehyde is a well-defined, three-step process that exemplifies strategic functional group manipulation and the application of powerful named reactions. By understanding the mechanistic underpinnings of the Williamson ether synthesis and the Claisen rearrangement, researchers can confidently execute this pathway, troubleshoot potential issues, and adapt the methodology for the synthesis of related analogues. This guide provides the necessary technical detail and theoretical background to support such endeavors in the pursuit of novel chemical entities.

References

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 4-ALLYLOXYBENZALDEHYDE | 40663-68-1 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. organicreactions.org [organicreactions.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound 95% Supplier in Mumbai, this compound 95% Trader, Maharashtra [chemicalmanufacturers.in]

Spectroscopic Characterization of 3-Allyl-4-isopropoxybenzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Allyl-4-isopropoxybenzaldehyde, a versatile aromatic compound with applications in the synthesis of fragrances, flavors, and pharmaceutical compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predictive data based on the analysis of structurally similar compounds and established spectroscopic principles.

Molecular Structure and Key Features

This compound possesses a multifunctional structure that dictates its characteristic spectroscopic signatures. The key structural elements include a benzaldehyde core, an allyl group, and an isopropoxy group attached to the aromatic ring. Understanding the electronic environment of each proton and carbon atom is crucial for the accurate interpretation of its NMR spectra. The vibrational modes of the various functional groups will be evident in the IR spectrum, while the mass spectrum will reveal the compound's molecular weight and fragmentation patterns upon ionization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of related structures, the following ¹H and ¹³C NMR spectral data are predicted for this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | Ar-CH O |

| 7.62 | d, J = 2.0 Hz | 1H | Ar-H (H-2) |

| 7.58 | dd, J = 8.5, 2.0 Hz | 1H | Ar-H (H-6) |

| 6.95 | d, J = 8.5 Hz | 1H | Ar-H (H-5) |

| 5.99 | m | 1H | -CH =CH₂ |

| 5.10 | m | 2H | -CH=CH ₂ |

| 4.65 | sept, J = 6.0 Hz | 1H | -OCH (CH₃)₂ |

| 3.45 | d, J = 6.5 Hz | 2H | Ar-CH ₂-CH=CH₂ |

| 1.40 | d, J = 6.0 Hz | 6H | -OCH(CH ₃)₂ |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (500 MHz) is crucial for resolving the fine splitting patterns of the aromatic and vinylic protons, which might otherwise overlap at lower field strengths. Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds, offering excellent solubility and a single, unobtrusive solvent peak.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 191.0 | C HO |

| 162.5 | C -4 (Ar-O) |

| 135.0 | C -1 (Ar-CHO) |

| 133.5 | -C H=CH₂ |

| 130.0 | C -6 (Ar-H) |

| 128.5 | C -2 (Ar-H) |

| 127.0 | C -3 (Ar-Allyl) |

| 116.0 | -CH=C H₂ |

| 112.0 | C -5 (Ar-H) |

| 71.0 | -OC H(CH₃)₂ |

| 34.0 | Ar-C H₂-CH=CH₂ |

| 22.0 | -OCH(C H₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3010 | Medium | =C-H stretch (alkene and aromatic) |

| 2980-2850 | Strong | C-H stretch (alkane) |

| 2820, 2720 | Medium | C-H stretch (aldehyde) |

| 1685 | Strong | C=O stretch (aromatic aldehyde) |

| 1600, 1580 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260 | Strong | C-O-C stretch (aryl ether) |

| 990, 910 | Strong | =C-H bend (alkene, out-of-plane) |

Trustworthiness of Protocol: To obtain a high-quality IR spectrum, the sample should be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum should be collected immediately prior to the sample spectrum to ensure accurate subtraction of atmospheric and instrumental absorbances.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is predicted to show the following key fragments.

| m/z | Predicted Fragment Ion |

| 204 | [M]⁺ (Molecular Ion) |

| 189 | [M - CH₃]⁺ |

| 163 | [M - C₃H₅]⁺ |

| 121 | [M - C₃H₅ - C₃H₆]⁺ |

Authoritative Grounding: The fragmentation pattern is consistent with established principles of mass spectrometry for aromatic aldehydes and ethers. The molecular ion peak at m/z 204 corresponds to the molecular weight of the compound (C₁₃H₁₆O₂).[1] The loss of a methyl group (15 Da) from the isopropoxy moiety leads to the fragment at m/z 189. The loss of the allyl group (41 Da) results in the peak at m/z 163. Subsequent loss of propene from the isopropoxy group gives rise to the fragment at m/z 121, corresponding to the 3-allyl-4-hydroxybenzoyl cation.

Sources

3-Allyl-4-isopropoxybenzaldehyde: A Versatile Scaffold in Modern Medicinal Chemistry

Abstract

The escalating crisis of antimicrobial resistance and the persistent challenge of developing effective cancer chemotherapeutics necessitate the exploration of novel chemical scaffolds. Phenolic aldehydes, a class of compounds abundant in nature, have long been recognized for their diverse biological activities. This technical guide focuses on 3-Allyl-4-isopropoxybenzaldehyde, a representative of the allyl-alkoxy-benzaldehyde family, as a promising starting point for drug discovery. While direct research on this specific molecule is nascent, this paper will synthesize data from closely related analogs to build a comprehensive profile of its potential applications. We will delve into its rational synthesis, explore its putative mechanisms in antimicrobial and anticancer contexts, analyze the structure-activity relationships that govern its function, and provide detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation therapeutics.

Introduction: The Case for Novel Phenolic Aldehydes

The search for new drugs is a constant battle against evolving diseases. Pathogens develop resistance to existing antibiotics, and cancer cells find ways to evade even the most targeted therapies. This reality drives medicinal chemists to explore underutilized chemical structures. Phenolic aldehydes, such as vanillin and its derivatives, are "privileged scaffolds"—molecular frameworks that are predisposed to bind to biological targets and exhibit drug-like properties.[1][2][3] Their structure, featuring a benzene ring with aldehyde, hydroxyl, and ether groups, provides multiple reactive sites for modification, allowing for the fine-tuning of pharmacological activity.[2][3]

This compound emerges as a molecule of significant interest within this class. Its core structure combines three key functional groups, each contributing to its potential bioactivity:

-

The Benzaldehyde Core: This reactive aldehyde group is a crucial anchor for synthesizing more complex molecules like Schiff bases and hydrazones, which are common motifs in bioactive compounds.[4][5]

-

The Allyl Group: This functional group is known to interact with biological systems and provides a site for further chemical modification to enhance potency or selectivity.[6]

-

The Isopropoxy Group: Compared to the more common methoxy group found in natural compounds like eugenol, the bulkier isopropoxy group can alter the molecule's lipophilicity and steric profile, potentially leading to improved cell membrane penetration and unique interactions with target proteins.

This guide will illuminate the potential of this compound as a foundational molecule for developing novel antimicrobial and anticancer agents, drawing upon established principles and data from analogous compounds.

Synthesis and Characterization: From Precursor to Product

A reliable and scalable synthesis is the bedrock of any medicinal chemistry program. The most logical and well-established route to synthesize 3-allyl-alkoxy-benzaldehydes involves a multi-step process starting from a readily available phenolic aldehyde. The key transformation is the Claisen rearrangement, a powerful, thermally-driven reaction for forming carbon-carbon bonds.[7][8][9][10]

The synthesis of this compound would logically follow a three-step sequence starting from 4-hydroxybenzaldehyde.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositorio.ufc.br [repositorio.ufc.br]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Claisen Rearrangement [organic-chemistry.org]

The Strategic Role of 3-Allyl-4-isopropoxybenzaldehyde as a Versatile Fragrance Intermediate: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of 3-Allyl-4-isopropoxybenzaldehyde, a key aromatic aldehyde intermediate in the fragrance industry. The document elucidates its physicochemical properties, outlines a comprehensive synthetic pathway rooted in the principles of the Claisen rearrangement, and explores its application in the creation of complex fragrance molecules. Detailed experimental protocols, spectroscopic data interpretation, and reaction mechanisms are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's synthesis and utility.

Introduction: The Olfactive Significance of Substituted Benzaldehydes

Aromatic aldehydes are a cornerstone of modern perfumery, lending a wide array of notes from the sweet, almond-like character of benzaldehyde itself to the spicy warmth of cinnamaldehyde[1]. The strategic functionalization of the benzene ring allows for the fine-tuning of olfactory properties, leading to the development of novel and impactful fragrance ingredients. This compound emerges as a particularly valuable intermediate due to its unique combination of reactive sites: an aldehyde for further elaboration, an allyl group for diverse chemical transformations, and an isopropoxy group that modulates its scent profile and physicochemical properties[2]. This guide will delve into the technical nuances of its synthesis and its pivotal role in the fragrance architect's palette.

Physicochemical Properties and Characterization

A comprehensive understanding of the physical and chemical characteristics of this compound is paramount for its effective handling, synthesis, and application in fragrance formulations.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | [2] |

| Molecular Weight | 204.27 g/mol | [2] |

| Appearance | Clear to pale yellow liquid | [2] |

| Odor | Pleasant, aromatic | [2] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and ether.[2] | [2] |

| Density | ~1.050 g/cm³ | [2] |

| Refractive Index | ~1.5400 | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[2] | [2] |

| Shelf Life | 12-24 months under recommended storage conditions.[2] | [2] |

Synthesis of this compound: A Proposed Pathway

Two plausible sequences starting from the readily available 4-hydroxybenzaldehyde are presented below. The choice between these routes in an industrial setting would be dictated by factors such as intermediate stability, reaction yields, and ease of purification.

Proposed Synthetic Workflow

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are based on established methodologies for the synthesis of structurally similar compounds.

This procedure is adapted from the synthesis of 4-isopropoxybenzaldehyde[5].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.2 eq), and a catalytic amount of potassium iodide (0.05 eq) in a suitable solvent such as 2-butanone.

-

Addition of Alkylating Agent: Add 2-iodopropane (1.3 eq) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether, wash with aqueous sodium hydroxide and brine, then dry over anhydrous magnesium sulfate. After filtration and evaporation of the solvent, purify the crude product by vacuum distillation to yield 4-isopropoxybenzaldehyde.

This protocol is based on the synthesis of 3-allyl-4-hydroxybenzaldehyde[3].

-

Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq) with stirring.

-

Addition of Allylating Agent: Add a solution of allyl bromide (1.1 eq) in acetone to the mixture.

-

Reaction: Heat the mixture to reflux for 2-3 hours.

-

Work-up: After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain crude 4-(allyloxy)benzaldehyde.

This procedure is a continuation from Protocol 2, based on the synthesis of 3-allyl-4-hydroxybenzaldehyde[3].

-

Thermal Rearrangement: Heat the crude 4-(allyloxy)benzaldehyde obtained in the previous step at approximately 220 °C for 6 hours in a high-boiling solvent such as N-methylpyrrolidone (NMP)[4].

-

Work-up and Purification: After cooling, the reaction mixture can be purified by column chromatography on silica gel to yield 3-allyl-4-hydroxybenzaldehyde.

This final step is analogous to standard etherification procedures.

-

Reaction Setup: Dissolve 3-allyl-4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent like acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq).

-

Alkylation: Add 2-iodopropane or 2-bromopropane (1.2 eq) to the suspension.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Filter the reaction mixture and concentrate the filtrate. The residue can be purified by column chromatography to afford the final product, this compound.

Mechanism of the Aromatic Claisen Rearrangement

The key step in the proposed synthesis is the[6][6]-sigmatropic rearrangement of the allyl phenyl ether intermediate. This is a concerted, intramolecular process that proceeds through a cyclic transition state.

Caption: Proposed synthesis of a Helional analogue.

The synthesis would likely involve a crossed-aldol condensation between this compound and propanal, followed by selective catalytic hydrogenation of the resulting α,β-unsaturated aldehyde to yield the desired saturated aldehyde. The isopropoxy group, in place of the methylenedioxy group in Helional, would be expected to impart a nuanced difference to the final fragrance profile.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on the analysis of its functional groups.

¹H NMR Spectroscopy

-

Aldehyde Proton: A singlet in the region of δ 9.8-10.0 ppm.

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 6.8-7.8 ppm) due to the trisubstituted benzene ring.

-

Allyl Group Protons:

-

A multiplet around δ 5.9-6.1 ppm for the vinyl proton (-CH=).

-

Two doublets of doublets around δ 5.0-5.2 ppm for the terminal vinyl protons (=CH₂).

-

A doublet around δ 3.3-3.5 ppm for the benzylic methylene protons (-CH₂-Ar).

-

-

Isopropoxy Group Protons:

-

A septet around δ 4.5-4.7 ppm for the methine proton (-CH-).

-

A doublet around δ 1.3-1.4 ppm for the two methyl groups (-CH₃).

-

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the highly deshielded region of δ 190-195 ppm.

-

Aromatic Carbons: Six distinct signals in the range of δ 110-160 ppm.

-

Allyl Group Carbons:

-

A signal around δ 136-138 ppm for the internal vinyl carbon (-CH=).

-

A signal around δ 115-117 ppm for the terminal vinyl carbon (=CH₂).

-

A signal around δ 33-35 ppm for the benzylic methylene carbon (-CH₂-Ar).

-

-

Isopropoxy Group Carbons:

-

A signal around δ 70-72 ppm for the methine carbon (-CH-).

-

A signal around δ 21-23 ppm for the methyl carbons (-CH₃).

-

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1685-1705 cm⁻¹, characteristic of an aromatic aldehyde.[6][7]

-

C-H Stretch (Aldehyde): Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[8]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C=C Stretch (Allyl): A medium absorption around 1640 cm⁻¹.

-

C-O Stretch (Ether): A strong absorption in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 204.

-

Key Fragmentation Pathways:

-

Loss of a hydrogen radical (M-1) to give a stable acylium ion at m/z = 203.

-

Loss of an isopropyl radical (M-43) from the ether linkage.

-

Loss of a propene molecule via McLafferty rearrangement.

-

Cleavage of the allyl group.

-

Conclusion

This compound stands as a testament to the intricate relationship between molecular structure and olfactory perception. Its synthesis, centered around the elegant and efficient Claisen rearrangement, provides a gateway to a diverse range of fragrance molecules. The presence of multiple reactive sites on a single scaffold makes it an invaluable tool for fragrance chemists seeking to create novel and complex scents. Further research into its specific applications and the sensory properties of its derivatives will undoubtedly continue to enrich the ever-evolving world of perfumery.

References

-

PrepChem. (n.d.). Synthesis of 4-Isopropoxybenzaldehyde. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

-

PubMed. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent chemical shift increments. Retrieved from [Link]

-

Exportv. (n.d.). This compound 95%. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Main protocols for the synthesis of Helional® (III). (a) preparation by crossed-aldol condensation. Retrieved from [Link]

-

BU CyberSec Lab. (n.d.). 3-Allyl-4-ethoxybenzaldehyde. Retrieved from [Link]

-

YouTube. (2022). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. Retrieved from [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 3-Allyl-4-ethoxybenzaldehyde. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Allyl-4-hydroxybenzaldehyde. Retrieved from [Link]

-

PubMed. (2020). Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN103880812A - Method for preparing helional.

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound 95% Supplier in Mumbai, this compound 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 3. prepchem.com [prepchem.com]

- 4. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Derivatives and Analogues of 3-Allyl-4-isopropoxybenzaldehyde: Synthesis, Bioactivity, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Allyl-4-isopropoxybenzaldehyde, a versatile aromatic aldehyde, and its expanding family of derivatives and analogues. We delve into the nuanced synthetic methodologies for the core structure and its modifications, with a focus on strategic considerations and detailed experimental protocols. The guide further explores the diverse biological activities exhibited by these compounds, ranging from anticancer and antimicrobial to enzyme inhibition, supported by quantitative structure-activity relationship (QSAR) analyses. Mechanistic insights into their mode of action, particularly the modulation of key cellular signaling pathways such as NF-κB and MAPK, are discussed. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the unique structural features of the this compound scaffold.

Introduction: The Versatile Scaffold of this compound

This compound is an aromatic compound characterized by a benzaldehyde core substituted with an allyl group at the 3-position and an isopropoxy group at the 4-position.[1] This unique arrangement of functional groups imparts a desirable combination of reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of fragrances, flavors, and pharmaceutical compounds.[1][2] The allyl group offers a reactive handle for various chemical transformations, while the isopropoxy and aldehyde functionalities provide opportunities for strategic modifications to modulate biological activity. Benzaldehyde and its derivatives are a well-established class of organic compounds with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3] The specific substitutions on the benzene ring are critical in defining the compound's biological efficacy and mechanism of action.[3] This guide will provide a detailed exploration of the synthesis, properties, and therapeutic potential of this compound and its derivatives.

Synthesis of this compound and its Precursors

The synthesis of this compound is a multi-step process that hinges on the strategic introduction of the allyl and isopropoxy groups onto a benzaldehyde backbone. The most common and efficient route involves the synthesis of the key intermediate, 3-allyl-4-hydroxybenzaldehyde, followed by etherification.

Synthesis of the Key Intermediate: 3-Allyl-4-hydroxybenzaldehyde

The preparation of 3-allyl-4-hydroxybenzaldehyde is typically achieved through a two-step sequence starting from 4-hydroxybenzaldehyde: O-allylation followed by a Claisen rearrangement.[1][4]

Step 1: O-Allylation of 4-hydroxybenzaldehyde to 4-(allyloxy)benzaldehyde

This step involves the etherification of the phenolic hydroxyl group of 4-hydroxybenzaldehyde with an allyl halide, typically allyl bromide, in the presence of a base.[4]

-

Reaction: 4-hydroxybenzaldehyde reacts with allyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetone.

-

Mechanism: The base deprotonates the hydroxyl group to form a phenoxide ion, which then acts as a nucleophile, attacking the allyl bromide in an SN2 reaction to form the allyl ether.

Step 2: Claisen Rearrangement of 4-(allyloxy)benzaldehyde

The synthesized 4-(allyloxy)benzaldehyde is then subjected to a thermal Claisen rearrangement to migrate the allyl group from the oxygen atom to the ortho position on the aromatic ring.[4]

-

Reaction: Heating 4-(allyloxy)benzaldehyde at high temperatures (typically around 220°C) induces a[5][5]-sigmatropic rearrangement.[4]

-

Mechanism: This pericyclic reaction proceeds through a concerted mechanism, resulting in the formation of 3-allyl-4-hydroxybenzaldehyde.

Experimental Protocol: Synthesis of 3-allyl-4-hydroxybenzaldehyde [4]

-

O-Allylation:

-

To a solution of 4-hydroxybenzaldehyde in acetone, add two equivalents of potassium carbonate with stirring.

-

Slowly add a solution of 1.1 equivalents of allyl bromide in acetone.

-

Reflux the mixture for two hours.

-

After cooling, filter the inorganic salts and remove the solvent under reduced pressure to obtain 4-allyloxybenzaldehyde.

-

-

Claisen Rearrangement:

-

Heat the obtained 4-allyloxybenzaldehyde for six hours at 220°C.

-

The product, 3-allyl-4-hydroxybenzaldehyde, is obtained after cooling. Further purification can be achieved by chromatography if necessary.

-

Final Step: Isopropylation of 3-Allyl-4-hydroxybenzaldehyde

The final step in the synthesis of the title compound is the etherification of the newly formed hydroxyl group in 3-allyl-4-hydroxybenzaldehyde with an isopropyl group. This is typically achieved via a Williamson ether synthesis.[5][6]

-

Reaction: 3-allyl-4-hydroxybenzaldehyde is reacted with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.

-

Mechanism: Similar to the O-allylation, the base deprotonates the phenolic hydroxyl group, and the resulting phenoxide attacks the isopropyl halide in an SN2 reaction. Given that secondary halides are more prone to elimination reactions, careful selection of reaction conditions is crucial to favor substitution.[5]

Experimental Protocol: Synthesis of this compound (Adapted from Williamson Ether Synthesis Principles) [5][6]

-

Dissolve one equivalent of 3-allyl-4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Add 1.5 to 2 equivalents of a mild base, such as potassium carbonate.

-

Add 1.1 to 1.5 equivalents of 2-bromopropane or 2-iodopropane.

-

Heat the reaction mixture at a moderate temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway to this compound.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆O₂ | [2] |

| Molecular Weight | 204.27 g/mol | [2] |

| Appearance | Clear to pale yellow liquid | [2] |

| Density | 1.050 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether) | [2] |

| CAS Number | 31939-06-5 | [2] |

Spectroscopic Data (Predicted and Analog-Based)

-

¹H NMR: Expected signals would include those for the aromatic protons, the aldehyde proton (around 9.8 ppm), the protons of the allyl group (with characteristic vinyl and allylic methylene signals), and the protons of the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups).

-

¹³C NMR: Key signals would correspond to the carbonyl carbon of the aldehyde (around 191 ppm), the aromatic carbons (with shifts influenced by the substituents), and the carbons of the allyl and isopropoxy groups.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C-O stretches of the ether linkage, and C-H stretches of the aromatic ring, allyl, and isopropoxy groups.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 204.

Derivatives and Analogues: Expanding the Chemical Space

The core structure of this compound serves as a versatile template for the synthesis of a diverse range of derivatives and analogues with potentially enhanced or novel biological activities.

Amide Derivatives

A significant body of research has focused on the synthesis of amide derivatives starting from 3-allyl-4-isopropoxybenzenamine, which can be prepared from this compound via reduction of a corresponding nitro intermediate.[7] These amide derivatives have been investigated as potent inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes.[7]

Structure-Activity Relationship (SAR) Insights for Amide Derivatives as 15-LOX Inhibitors: [7][8]

-

The allyl group is thought to mimic the 1,4-unsaturated bonds of fatty acid substrates of 15-LOX.[7]

-

The nature of the amide substituent significantly influences inhibitory potency.

-

For cycloaliphatic amides, increasing the size of the amide moiety generally leads to increased inhibitory activity.[7] For instance, an adamantane carboxamide derivative showed significantly higher potency than a cyclopropyl carboxamide derivative.[7]

-

The orientation of the allyl and amide groups within the active site of the enzyme is a critical determinant of inhibitory potency.[7]

Table 2: Inhibitory Activity of Selected Amide Derivatives of 3-allyl-4-isopropoxybenzenamine against Soybean 15-Lipoxygenase (SLO)

| Compound | R Group in Amide (R-CO-NH-) | IC₅₀ (µM) | Reference(s) |

| N-(3-allyl-4-isopropoxyphenyl)adamantanecarboxamide | Adamantyl | 1.35 | [7] |

| N-(3-allyl-4-isopropoxyphenyl)cyclopropanecarboxamide | Cyclopropyl | 45.54 | [7] |

Ether and Ester Analogues

The phenolic hydroxyl group of the precursor, 3-allyl-4-hydroxybenzaldehyde, can be readily converted into a variety of ether and ester functionalities, offering a straightforward approach to generating a library of analogues with diverse physicochemical properties. The synthesis of such derivatives would follow standard etherification (e.g., Williamson ether synthesis) or esterification protocols. While specific biological data for a broad range of these analogues is limited, the general principles of SAR for benzaldehyde derivatives suggest that modifications at this position can significantly impact activity. For instance, benzyloxybenzaldehyde derivatives have shown promising anticancer activity.[9][10]

Heterocyclic Analogues

The aldehyde functionality of this compound is a gateway for the synthesis of numerous heterocyclic structures through condensation reactions with various nucleophiles. This opens up a vast chemical space for the development of novel compounds with potential therapeutic applications. For example, benzaldehyde derivatives are common starting materials for the synthesis of pyrazoles, oxazines, and other heterocyclic systems with demonstrated antimicrobial and anticancer activities.[11][12]

Biological Activities and Therapeutic Potential

The this compound scaffold and its derivatives have shown promise in several therapeutic areas, primarily driven by the inherent bioactivity of substituted benzaldehydes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of substituted benzaldehydes.[9][13][14][15] These compounds can induce apoptosis and arrest the cell cycle in cancer cell lines.[9] The presence of an allyl group, in particular, has been associated with enhanced cytotoxic activity and the induction of apoptosis in some contexts.[6] While specific data for this compound is not yet widely published, its structural features suggest it as a promising candidate for further investigation as an anticancer agent. Benzaldehyde itself has been shown to inhibit the growth of cancer cells and suppress metastasis by targeting the interaction of 14-3-3ζ with histone H3S28ph, thereby overcoming treatment resistance.[15]

Antimicrobial Activity

Benzaldehyde and its derivatives have long been recognized for their antimicrobial properties.[16][17][18] They can exhibit activity against a range of bacteria and fungi. The lipophilicity of the substituents on the benzaldehyde ring often correlates with antimicrobial efficacy.[16] The allyl and isopropoxy groups in the title compound contribute to its lipophilic character, suggesting potential for antimicrobial activity. Further investigation into its efficacy against various pathogens, including drug-resistant strains, is warranted.

Mechanistic Insights: Modulation of Cellular Signaling Pathways

The biological effects of this compound and its analogues are likely mediated through the modulation of key intracellular signaling pathways that regulate inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and is implicated in the pathogenesis of numerous chronic diseases, including cancer.[19] Several phenolic compounds and benzaldehyde derivatives have been shown to inhibit NF-κB activation.[19][20] For example, 3-Bromo-4,5-dihydroxybenzaldehyde, a structurally related compound, has been demonstrated to inhibit the phosphorylation of NF-κB in infarcted hearts, leading to reduced inflammation and improved cardiac function.[19] It is plausible that this compound and its derivatives could exert anti-inflammatory effects through a similar mechanism.

NF-κB Signaling Pathway Modulation

Caption: Potential inhibition points of the NF-κB pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular responses to a variety of stimuli, including stress and growth factors.[12][21][22][23] Dysregulation of the MAPK pathway is a hallmark of many cancers and inflammatory diseases.[12] Certain phytochemicals, including phenolic compounds, have been shown to modulate MAPK signaling.[12] Given the structural similarities, it is conceivable that this compound derivatives could also interact with components of the MAPK pathway, thereby influencing cellular processes such as proliferation and apoptosis.

Quantitative Structure-Activity Relationship (QSAR) Perspectives

QSAR studies provide a valuable framework for understanding the relationship between the chemical structure of a compound and its biological activity, and for guiding the design of more potent and selective analogues.[24] For benzaldehyde derivatives, key physicochemical descriptors that often correlate with biological activity include:

-

Hydrophobicity (logP): The lipophilicity of the substituents can significantly impact membrane permeability and interaction with hydrophobic binding pockets of target proteins.[24]

-

Electronic Effects (Hammett constants): The electron-donating or electron-withdrawing nature of substituents can influence the reactivity of the aldehyde group and the overall electronic properties of the aromatic ring.

-

Steric Parameters (Taft constants): The size and shape of substituents can affect binding affinity and selectivity for a particular target.

While specific QSAR models for this compound derivatives are not yet established, general trends from studies on other benzaldehydes suggest that a systematic exploration of these parameters would be a fruitful approach for lead optimization.[24]

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the versatility of its functional groups provide a rich platform for chemical diversification. Future research should focus on several key areas:

-

Expansion of Derivative Libraries: Systematic synthesis of a broader range of ether, ester, and heterocyclic analogues to explore a wider chemical space.

-

Comprehensive Biological Screening: Evaluation of these new derivatives in a variety of biological assays to identify novel activities and therapeutic targets.

-

Detailed Mechanistic Studies: Elucidation of the precise molecular mechanisms of action, including the identification of direct protein targets and detailed analysis of their effects on signaling pathways.

-

Development of Robust QSAR Models: Generation of quantitative data to build predictive QSAR models that can guide the rational design of next-generation analogues with improved potency and selectivity.

References

- Abdel-Aal, E. A., et al. (2021). Synthesis and anticancer activity of new arylsulfonylhydrazones of substituted benzaldehydes.

- Akbarzadeh, T., et al. (2020). Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. Iranian Journal of Basic Medical Sciences, 23(8), 984-989.

-

Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Retrieved from [Link]

- Bokor, É., et al. (2019). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry, 43(44), 17267-17278.

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. Retrieved from [Link]

- Kuhn, H. J., et al. (2004). QSAR and kinetics of the inhibition of benzaldehyde derivatives against Sacrophaga neobelliaria phenoloxidase. Bioorganic & Medicinal Chemistry, 12(4), 743-750.

- Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.

- Kumar, A., et al. (2010). 3D-QSAR study of benzylidene derivatives as selective cyclooxygenase-2-inhibitors. Medicinal Chemistry Research, 19(8), 868-884.

- Ota, A., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer, 1-14.

-

IndiaMART. (n.d.). This compound 95%. Retrieved from [Link]

- Al-Qaisi, J. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.

- Chen, Q., et al. (2021). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Molecules, 26(11), 3364.

- Al-Qaisi, J. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.

-

PubChem. (n.d.). 4-Isopropoxybenzaldehyde. Retrieved from [Link]

- Venskutonis, P. R., & Dagilyte, A. (2003). Fast and green microwave-assisted conversion of essential oil allylbenzenes into the corresponding aldehydes via alkene isomerization and subsequent potassium permanganate promoted oxidative alkene group cleavage. Food Chemistry, 82(1), 41-48.

- de Oliveira, A. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5537.

-

Al-Qaisi, J. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. Retrieved from [Link]

- Wang, Y., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Journal of Biochemical and Molecular Toxicology, e23618.

- Lee, J. S., et al. (2025). Chemical genetics reveals cross-regulation of plant developmental signaling by the immune peptide-receptor pathway. Science Advances, 11(6), eabo0768.

- Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 29(18), 2633-2637.

- Chen, R. E., & Thorner, J. (2007). Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1311-1340.

- dos Santos, M. S., et al. (2025). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Scientific Reports, 15(1), 1-13.

-

Tocris Bioscience. (2019). Modulation and Functions of MAP Kinase Pathways. Retrieved from [Link]

- Keskin, A. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 45(3), 217-221.

- Alvarez-Mendez, A., et al. (2022). Multimodal evaluation of drug antibacterial activity reveals cinnamaldehyde analog anti-biofilm effects against Haemophilus influenzae. International Journal of Pharmaceutics, 624, 122002.

-

PubChem. (n.d.). 3-Isopropoxy-4-methoxybenzaldehyde. Retrieved from [Link]

- Wang, Y., et al. (2019). Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. Cardiovascular Drugs and Therapy, 33(4), 395-405.

-

Akbarzadeh, T., et al. (2020). Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. PubMed. Retrieved from [Link]

- Youn, H. S., et al. (2008). Cinnamaldehyde suppresses toll-like receptor 4 activation mediated through the inhibition of receptor oligomerization. Biochemical Pharmacology, 75(2), 494-502.

-

ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Retrieved from [Link]

- Im, L. R., et al. (2021).

- Keifer, J. A., et al. (2000). Thalidomide suppresses NF-kappa B activation induced by TNF and H2O2, but not that activated by ceramide, lipopolysaccharides, or phorbol ester. The Journal of Immunology, 165(5), 2476-2481.

- Kim, J. H., et al. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 20(1), 47.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound 95% Supplier in Mumbai, this compound 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New arylsulfonylhydrazones of substituted benzaldehydes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multimodal evaluation of drug antibacterial activity reveals cinnamaldehyde analog anti-biofilm effects against Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Chemical genetics reveals cross-regulation of plant developmental signaling by the immune peptide-receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. news-medical.net [news-medical.net]

- 24. QSAR and kinetics of the inhibition of benzaldehyde derivatives against Sacrophaga neobelliaria phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Landscape of 3-Allyl-4-isopropoxybenzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activities associated with 3-Allyl-4-isopropoxybenzaldehyde and its derivatives. While direct experimental data on the parent aldehyde is emerging, this document synthesizes current knowledge on its closely related analogues and derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. The guide delves into the synthetic pathways, potential antimicrobial, antioxidant, anti-inflammatory, and anticancer properties of this class of compounds. Particular emphasis is placed on the well-documented 15-lipoxygenase inhibitory activity of its amide derivatives. Detailed experimental protocols and mechanistic insights into the modulation of key signaling pathways, such as NF-κB and MAPK, are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Benzaldehyde and its derivatives represent a significant class of organic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The specific substitutions on the benzene ring are pivotal in defining the compound's biological efficacy and mechanism of action.[1] The synthetic versatility of the benzaldehyde scaffold allows for the introduction of various functional groups, such as allyl and isopropoxy moieties, which can significantly influence the molecule's physicochemical properties and biological interactions. This compound, a synthetic benzaldehyde derivative, serves as a key intermediate in the synthesis of novel bioactive molecules.[2] This guide will elucidate the current understanding of the biological potential of this compound and its derivatives, providing a foundation for future drug discovery endeavors.

Synthetic Pathways and Chemical Profile

The synthesis of this compound and its derivatives typically involves a multi-step process, starting from readily available precursors. A common synthetic route to the core structure involves the preparation of 3-allyl-4-hydroxybenzaldehyde, which can then be further modified.

Synthesis of the Precursor: 3-Allyl-4-hydroxybenzaldehyde

A widely employed method for the synthesis of 3-allyl-4-hydroxybenzaldehyde begins with 4-hydroxybenzaldehyde. The key steps are:

-

O-Allylation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is etherified using an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate and a suitable solvent like acetone. This reaction yields 4-allyloxybenzaldehyde.

-

Claisen Rearrangement: The intermediate, 4-allyloxybenzaldehyde, is then subjected to thermal rearrangement. Upon heating, the allyl group migrates from the oxygen atom to the ortho position on the aromatic ring, yielding the desired product, 3-allyl-4-hydroxybenzaldehyde.[3]

Isopropylation to Yield this compound

The final step to obtain this compound involves the etherification of the hydroxyl group of 3-allyl-4-hydroxybenzaldehyde with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

General Synthesis of N-(3-allyl-4-isopropoxyphenyl) Amide Derivatives